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Compound of Interest

Compound Name: Adriforant hydrochloride

Cat. No.: B15610366

An In-depth Comparative Analysis of Adriforant Hydrochloride for Atopic Dermatitis

This guide provides a detailed comparison of Adriforant hydrochloride (ZPL-389), an
investigational histamine H4 receptor (H4R) antagonist, with established and emerging
therapies for the treatment of moderate-to-severe atopic dermatitis (AD). The content is tailored
for researchers, scientists, and drug development professionals, offering objective data,
experimental context, and visual pathways to support further research and development in
dermatology.

Executive Summary

Adriforant hydrochloride was developed as a potential oral treatment for atopic dermatitis,
targeting the histamine H4 receptor to interrupt inflammatory and pruritic pathways. While an
initial Phase 2a study showed promising results in reducing the signs and symptoms of AD, a
subsequent, larger Phase 2b trial was terminated early due to a lack of efficacy.[1][2][3] This
guide places the clinical trial data for Adriforant in context with current standard-of-care
treatments, including biologics and Janus kinase (JAK) inhibitors, to provide a comprehensive
overview of the therapeutic landscape.

Mechanism of Action: The Role of the Histamine H4
Receptor
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Histamine is a key mediator in allergic inflammation and pruritus, primarily through its four G
protein-coupled receptors.[4][5] While H1 receptor antagonists are standard for urticaria, their
efficacy in atopic dermatitis is limited.[6][7] The histamine H4 receptor is predominantly
expressed on immune cells critical to AD pathogenesis, including mast cells, eosinophils,
dendritic cells, and T-cells.[8][9][10]

Activation of H4R triggers several downstream effects:

e Immune Cell Chemotaxis: It mediates the recruitment of mast cells and eosinophils to sites
of inflammation.[9][10]

e Pro-inflammatory Cytokine Release: It stimulates the production of pro-inflammatory
cytokines and chemokines, such as TNF-a and IL-8, from mast cells. It is also implicated in
the increased secretion of the "itch cytokine" IL-31 by Th2 cells.[5][8]

¢ Signal Transduction: H4R is coupled to Gai/o proteins, and its activation leads to intracellular
Ca2+ mobilization and activation of the MAPK signaling pathway, amplifying the
inflammatory response.[10][11]

Adriforant acts as a selective antagonist of H4R, aiming to block these histamine-driven pro-
inflammatory and pruritic signals.[12]

Below is a diagram illustrating the signaling pathway of the Histamine H4 Receptor in an
immune cell.
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Histamine H4 Receptor Signaling Pathway

Clinical Trial Data Analysis: Adriforant

Hydrochloride
Phase 2a Proof-of-Concept Study

An initial Phase 2a study provided encouraging results for Adriforant (ZPL-389) in adults with
moderate-to-severe AD.

Experimental Protocol:

¢ Design: Randomized, double-blind, placebo-controlled, multi-country study.[2]
o Population: 98 subjects with moderate-to-severe atopic dermatitis.[2]

« Intervention: Adriforant (30 mg, once daily, oral) vs. placebo for 8 weeks.[1][2]

» Primary Efficacy Endpoints: Change from baseline in Eczema Area and Severity Index
(EASI) score at week 8.[2] Other endpoints included SCORAD (SCORIing Atopic Dermatitis)
and pruritus scores.[1]
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Efficacy Results: The study met its primary endpoint, showing a clinically and statistically
significant reduction in AD signs and symptoms.

Efficacy Endpoint Adriforant (30 mg) Placebo p-value
EASI Score Reduction  50% 27% p=0.01
SCORAD Score

_ 43% 26% p=0.004
Reduction
Body Surface Area

_ 18% 12% p=0.04

(BSA) Reduction
Pruritus NRS ) Not Statistically

) ~42% (3 points) ~37% o
Reduction Significant

Data sourced from
Ziarco Pharma press

releases.[1][2]

Safety and Tolerability: Adriforant was reported to be well-tolerated with a safety profile
comparable to placebo.[2]

Phase 2b (ZEST Trial) and Extension Study

Following the promising Phase 2a results, a larger dose-ranging Phase 2b study (Protocol
CZPL389A2203) was initiated.

Experimental Protocol:
» Design: Randomized, double-blind, placebo-controlled, 5-arm, parallel-group study.[13]

o Population: Planned for 360 adults with moderate-to-severe AD (IGA score =3, EASI score
>12).[12][13] A total of 291 participants were enrolled before termination.[3]

 Intervention: Multiple oral doses of Adriforant (3 mg, 10 mg, 30 mg, 50 mg) vs. placebo once
daily for 16 weeks.[13]
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» Primary Efficacy Endpoint: Proportion of patients achieving an Investigator's Global
Assessment (IGA) score of O (clear) or 1 (almost clear) with at least a 2-point improvement
from baseline at Week 16.[13]

Results and Outcome: The trial was terminated early by the sponsor (Novartis) because initial
results indicated that Adriforant did not show a meaningful effect in participants with moderate-
to-severe atopic dermatitis compared to placebo.[3][14]

o Efficacy: After 16 weeks of treatment, the reduction in the extent and severity of eczema
symptoms was similar across all treatment groups, including placebo. There was no
meaningful difference in the proportion of participants achieving clear or almost clear skin
(IGA 0/1) between the Adriforant groups and the placebo group.[3]

o Safety: Overall, 60% of participants (175 out of 291) experienced one or more adverse
events, with no meaningful difference between treatment groups and placebo.[3] Serious
adverse events occurred in 3% of participants (10 out of 291).[3] Twelve percent of
participants (35 out of 291) discontinued treatment due to adverse events, with the most
common reasons being worsening of eczema, nausea, dizziness, and dyspnoea.[3]

The subsequent extension study (CZPL389A2203E1) was also terminated early for the same
reason.[14]

Comparison with Alternative Therapies

The therapeutic landscape for moderate-to-severe atopic dermatitis has evolved significantly,
with highly effective biologics and small molecule inhibitors now available. The table below
compares the efficacy of Adriforant (from its positive Phase 2a study) with pivotal trial data for
approved biologics and JAK inhibitors. It is important to note the limitations of cross-trial
comparisons due to differences in study design, patient populations, and time points.
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. Efficacy Adverse Event
Mechanism of ) ]
Drug Class Drug Name . Endpoint Profile
Action L
(Week 12-16) Highlights
Generally well-
tolerated in early
~50% EASI _ _
) trials; later trial
_ _ reduction (Phase
) Histamine H4 showed
) Adriforant (ZPL- 2a, 8 wks)[1][2] ] ] ]
H4R Antagonist Receptor o discontinuation
389) _ No significant
Antagonist ] due to AD
efficacy (Phase )
worsening,
2b)[3]
nausea,

dizziness.[3]

~51% of patients

Conjunctivitis,

_ _ _ L achieve EASI- o _
Biologic (Anti-IL- ) Inhibits IL-4 & IL- injection site
Dupilumab ] ] 75[15] ~37% ]
4/13) 13 signaling ) reactions, oral
achieve IGA
herpes.[16]
0/1[15]
~33% of patients  Upper respiratory
) ] ) . achieve EASI- tract infections,
Biologic (Anti-IL- ] Inhibits IL-13 ] o
Tralokinumab ) ] 75[17] ~20% conjunctivitis,
13) signaling ] T ]
achieve IGA injection site
0/1[17] reactions.[17]

Oral JAK
Inhibitor

Upadacitinib
(30mg)

Selective JAK1
Inhibitor

~70% of patients
achieve EASI-
75[17] ~48%
achieve IGA
0/1[17]

Acne, nausea,
upper respiratory
tract infections,
herpes simplex.
Boxed warning
for serious
infections,
malignancy,
major adverse
cardiovascular
events, and
thrombosis.[15]
[18]
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~63% of patients

Nausea,

headache, acne,

o ) achieve EASI- herpes simplex.
Oral JAK Abrocitinib Selective JAK1 )
. . 75[17] ~44% Boxed warning
Inhibitor (200mg) Inhibitor ] o
achieve IGA similar to other
0/1[17] oral JAK
inhibitors.[17][18]
Upper respiratory
tract infections,
) headache,
~31% of patients
] increased
achieve EASI-
Oral JAK S o creatine
o Baricitinib (4mg) JAK1/2 Inhibitor 75[18] ~17% ]
Inhibitor ] phosphokinase.
achieve IGA _
Boxed warning
0/1[18]

similar to other
oral JAK
inhibitors.[15][18]

EASI-75 = >75% improvement in Eczema Area and Severity Index; IGA 0/1 = Investigator's
Global Assessment score of clear or almost clear.

Experimental Workflow and Clinical Endpoints

A typical clinical trial for an atopic dermatitis therapy follows a structured workflow from patient
screening to final analysis. Key endpoints are designed to measure both clinician-assessed
signs and patient-reported symptoms.

Below is a generalized workflow for a Phase 2/3 atopic dermatitis clinical trial.
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Generalized Atopic Dermatitis Clinical Trial Workflow
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Common Clinical Endpoints in Atopic Dermatitis Trials:

 Investigator's Global Assessment (IGA): A static 5-point scale (O=clear to 4=severe)
assessing the overall severity of AD. A typical primary endpoint is the proportion of subjects
achieving IGA 0 or 1 with a >2-point reduction from baseline.[19][20]

o Eczema Area and Severity Index (EASI): A composite score that grades the severity of four
clinical signs (erythema, induration/papulation, excoriation, lichenification) and the extent of
body surface area affected. Common secondary endpoints include EASI-50, EASI-75, and
EASI-90, representing the percentage of patients achieving a 50%, 75%, or 90%
improvement from baseline.[19][21]

e Peak Pruritus Numerical Rating Scale (NRS): A patient-reported outcome where patients
rate the intensity of their worst itch over the past 24 hours on an 11-point scale (O=no itch to
10=worst imaginable itch). A key endpoint is the proportion of patients achieving a >4-point
improvement.[19][22]

o Dermatology Life Quality Index (DLQI): A patient-reported questionnaire assessing the
impact of the skin disease on a patient's quality of life.[22]

Conclusion

Adriforant hydrochloride, a selective histamine H4 receptor antagonist, represented a novel
oral therapeutic approach for atopic dermatitis. While preclinical data and an early-phase
clinical study were promising, the pivotal Phase 2b trial failed to demonstrate efficacy, leading
to the discontinuation of its development for this indication.[3][23] The trial results underscore
the complexity of atopic dermatitis, suggesting that antagonism of the H4 receptor alone may
be insufficient to significantly impact the multifaceted pathophysiology of the disease in a broad
patient population.[23]

In contrast, therapies targeting key cytokine pathways (IL-4, IL-13) and intracellular signaling
cascades (JAK-STAT) have demonstrated robust and consistent efficacy, fundamentally
changing the standard of care for moderate-to-severe atopic dermatitis. The data presented in
this guide highlights the high bar for new entrants in this therapeutic area and provides a
comparative context for evaluating novel mechanisms of action against clinically validated
targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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